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molecular formula C9H10BrClO2 B8494847 5-Bromo-2-methoxymethoxybenzyl chloride

5-Bromo-2-methoxymethoxybenzyl chloride

Cat. No. B8494847
M. Wt: 265.53 g/mol
InChI Key: VOSIHRZNOWTFHE-UHFFFAOYSA-N
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Patent
US05716971

Procedure details

To a solution of 5-bromo-2-methoxymethoxybenzyl alcohol (27.2 g) and triethylamine (23 ml) in dichloromethane (550 ml) was added, at 0° C., methanesulfonyl chloride (13.9 g). The mixture was stirred for 15 hours, while warming up to room temperature. The reaction mixture was poured into water, which was subjected to extraction with ethyl acetate. The extract solution was washed with an aqueous saline solution, which was then dried (anhydrous magnesium sulfate), followed by concentration to give an oily product. The oily product was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 5-bromo-2-methoxymethoxybenzyl chloride (21.6 g) as an oily product.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH3:13])=[C:6]([CH:9]=1)[CH2:7]O.C(N(CC)CC)C.CS([Cl:25])(=O)=O.O>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH3:13])=[C:6]([CH:9]=1)[CH2:7][Cl:25]

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(CO)C1)OCOC
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
550 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with an aqueous saline solution, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
CUSTOM
Type
CUSTOM
Details
to give an oily product
CUSTOM
Type
CUSTOM
Details
The oily product was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=CC(=C(CCl)C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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